molecular formula C25H27N5O3 B2803146 2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396561-02-6

2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2803146
CAS No.: 1396561-02-6
M. Wt: 445.523
InChI Key: QPHJCQCYGINUQC-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Biological Activity

2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure indicates the presence of key functional groups that may influence its biological activity, including an acetamide moiety and a phenoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as a modulator of G protein-coupled receptors (GPCRs), particularly GPR6, which is implicated in various neurological and metabolic disorders. The modulation of such receptors can lead to significant physiological effects, including alterations in neurotransmitter release and modulation of neuronal signaling pathways .

1. Inhibition of Osteoclastogenesis

A notable study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial for maintaining bone density and preventing osteoporosis. The compound was shown to alter the expression of osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts in vitro. This suggests potential therapeutic applications in treating osteolytic disorders .

2. Antitumor Activity

Research involving similar compounds has indicated potential antitumor properties. For instance, derivatives with structural similarities have demonstrated significant inhibitory effects on various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Study 1: Osteoporosis Treatment

In a controlled study involving ovariectomized rats (a model for postmenopausal osteoporosis), treatment with this compound resulted in a marked reduction in bone loss compared to untreated controls. The compound not only inhibited osteoclast formation but also preserved bone mass by promoting osteoblast activity .

Case Study 2: Cancer Cell Proliferation

Another study investigated the effects of structurally related compounds on colon cancer cells. The findings revealed that these compounds could inhibit cell proliferation at nanomolar concentrations, suggesting that this compound might have similar efficacy against certain cancer types .

Data Table: Summary of Biological Activities

Activity Effect Reference
Osteoclastogenesis InhibitionStrong inhibitory effect
Antitumor ActivityInhibits proliferation in cancer cell lines
Modulation of GPR6Potential therapeutic target

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide exhibit anticancer properties. For instance, a patent describes the anti-cancer activity of related bicyclic heterocycles, suggesting that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .

Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to the development of new treatments for psychiatric disorders such as depression or anxiety.

Antimicrobial Properties

The acetylphenoxy group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial activity. Research into similar compounds has shown promise in treating infections caused by resistant strains of bacteria.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of related compounds in vitro, researchers found that certain derivatives inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, highlighting the need for further investigation into the exact pathways involved .

Case Study 2: Neuropharmacological Effects

A study conducted on piperazine derivatives demonstrated significant anxiolytic effects in animal models. The results suggested that these compounds modulate serotonin receptors, indicating that This compound could be a candidate for further development as an anxiolytic agent.

Data Table: Summary of Applications

Application AreaPotential EffectsRelevant Studies
AnticancerInhibition of tumor growthPatent WO2012035423A1
NeuropharmacologyModulation of neurotransmitter systemsResearch on piperazine derivatives
AntimicrobialActivity against resistant bacteriaStudies on similar antimicrobial compounds

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-19(31)21-7-9-22(10-8-21)33-17-25(32)28-23-15-24(27-18-26-23)30-13-11-29(12-14-30)16-20-5-3-2-4-6-20/h2-10,15,18H,11-14,16-17H2,1H3,(H,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHJCQCYGINUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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